molecular formula C14H18FNO B12456095 (2-Ethylpiperidin-1-yl)(2-fluorophenyl)methanone

(2-Ethylpiperidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B12456095
M. Wt: 235.30 g/mol
InChI Key: RJTFRPQGSHCVBO-UHFFFAOYSA-N
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Description

2-ETHYL-1-(2-FLUOROBENZOYL)PIPERIDINE is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of the fluorobenzoyl group in this compound adds unique properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-(2-FLUOROBENZOYL)PIPERIDINE typically involves the reaction of 2-fluorobenzoyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-(2-FLUOROBENZOYL)PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

2-ETHYL-1-(2-FLUOROBENZOYL)PIPERIDINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ETHYL-1-(2-FLUOROBENZOYL)PIPERIDINE involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests potential for various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class with dopamine reuptake inhibition properties.

    Piperine: A piperidine alkaloid with various pharmacological properties, including anti-inflammatory and antioxidant activities.

Uniqueness

2-ETHYL-1-(2-FLUOROBENZOYL)PIPERIDINE is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

IUPAC Name

(2-ethylpiperidin-1-yl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C14H18FNO/c1-2-11-7-5-6-10-16(11)14(17)12-8-3-4-9-13(12)15/h3-4,8-9,11H,2,5-7,10H2,1H3

InChI Key

RJTFRPQGSHCVBO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=CC=C2F

Origin of Product

United States

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